

Application Notes: OSA-Modified Starch as a Fat Replacer in Food Formulations

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Compound of Interest

Compound Name: Octenyl succinic anhydride

Cat. No.: B1582100

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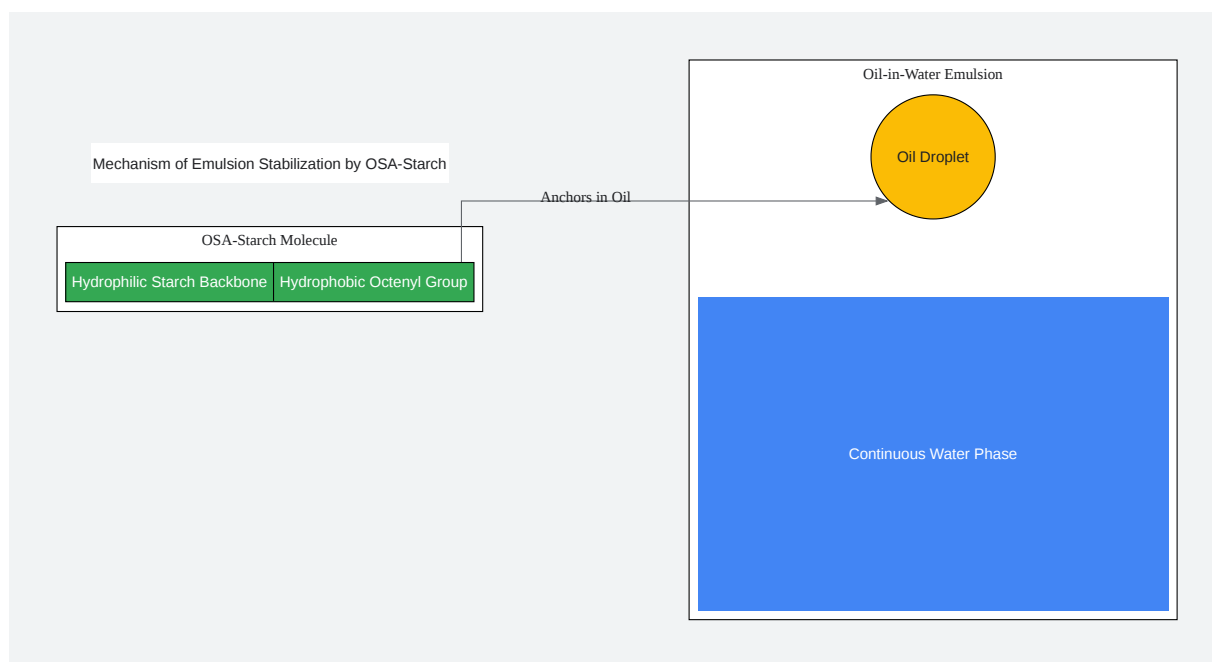
Introduction

Octenyl Succinic Anhydride (OSA)-modified starch is a chemically modified food starch created by esterifying starch with **octenyl succinic anhydride**. This process introduces hydrophobic octenyl succinate groups onto the hydrophilic starch backbone, resulting in an amphiphilic polymer.[1] This dual nature allows OSA-modified starch to function as a highly effective emulsifier and stabilizer, making it an excellent ingredient for fat replacement in a wide range of food products.[2] Its ability to mimic the texture, mouthfeel, and stability of fats enables the development of healthier, low-fat, and low-calorie food options without significant compromises in sensory quality.[3][4] Applications are diverse, including use in mayonnaise, dressings, baked goods, and dairy products.[1][2]

Mechanism of Action

The efficacy of OSA-modified starch as a fat replacer stems from its amphiphilic structure. The hydrophilic starch polymer backbone readily interacts with water, while the lipophilic octenyl group prefers to associate with oil. In oil-in-water emulsions, OSA-starch molecules migrate to the oil-water interface, where they form a protective layer around the oil droplets. The starch portion remains in the aqueous phase, while the octenyl group anchors into the oil droplet. This creates a steric barrier that prevents oil droplets from coalescing, thus stabilizing the emulsion. [5] This stabilization is crucial in high-fat products like mayonnaise and dressings.[4] Furthermore, when hydrated, the starch granules swell and form a gel-like network that imparts

viscosity, creaminess, and a fat-like texture to the food product, effectively mimicking the mouthfeel of full-fat formulations.[6][7]



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Caption: Mechanism of Emulsion Stabilization by OSA-Starch.

Quantitative Data Summary

The following tables summarize the quantitative effects of incorporating OSA-modified starch as a fat replacer in various food systems, based on published research.

Table 1: Impact of OSA-Starch on Rheological and Textural Properties

Food Product	OSA-Starch Source	Fat Replacement Level	Key Findings	Reference
Mayonnaise	Wheat, Corn, Potato, etc.	75%	Increased storage modulus (G') and a more gel-like structure compared to full-fat mayonnaise.	[6][8]
Dough	Wheat, Tapioca	2% and 4%	Significantly increased resistance to extension and dough strength compared to shortening.	[1][9]
Gluten-Free Dough	Waxy Corn	5% - 15%	Increased consistency index and strengthened the dough structure, depending on the OSA-starch preparation.	[2]
Starch Paste	Pearl Millet	N/A (3% OSA)	Increased peak, trough, and setback viscosities compared to native starch counterparts.	[5]
Starch Paste	Potato	N/A (1-5% OSA)	Decreased peak, hot pasting, and final viscosities	[10]

after OSA
modification.

Table 2: Effect of OSA-Starch on Final Product Quality and Sensory Attributes

Food Product	OSA-Starch Source	Fat Replacement Level	Key Findings	Reference
Mayonnaise	Various	75%	Fat-substituted mayonnaise was preferred by consumers over the full-fat version.	[6][8]
Mayonnaise	Arrowroot	30% and 50%	Generated better emulsion stability (92.55-96.57%) than the control.	[4]
Cake	Mung Bean	30%	Produced cakes with higher specific volume and desirable texture, color, and mouthfeel.	[4][11]
Bread	Wheat, Tapioca	4%	Increased bread volume, improved crumb color, and softness.	[4]
Cookies	N/A	N/A	Achieved similar or slightly better sensory attributes compared to the native product.	[1][3]

Experimental Protocols

Protocol 1: Preparation of OSA-Modified Starch (Aqueous Slurry Method)

This protocol is a generalized procedure based on common laboratory methods.[\[12\]](#)[\[13\]](#)

- **Starch Slurry Preparation:** Suspend 100g of native starch (e.g., corn, potato, rice) in 300 mL of distilled water in a reaction vessel equipped with a stirrer and pH meter.
- **pH Adjustment:** While stirring, adjust the pH of the slurry to 8.4 - 8.5 by slowly adding a 3% (w/v) sodium hydroxide (NaOH) solution.
- **Reaction Initiation:** Maintain the reaction temperature at 33-35°C. Slowly add 3g (3% based on starch weight) of **Octenyl Succinic Anhydride (OSA)** to the slurry over a period of 2 hours while continuously stirring and maintaining the pH at 8.4 - 8.5 with the NaOH solution.
- **Reaction Completion:** Continue the reaction for an additional 2-4 hours after all the OSA has been added.
- **Neutralization:** After the reaction period, adjust the pH of the slurry to 6.5 using a 3% (v/v) hydrochloric acid (HCl) solution.
- **Washing and Recovery:**
 - Centrifuge the suspension (e.g., at 3500 rpm for 15 minutes).
 - Discard the supernatant and wash the starch pellet twice with distilled water.
 - Wash the pellet twice more with 70-95% ethanol to remove any unreacted OSA.
- **Drying:** Dry the washed OSA-modified starch in an oven at 40°C for 24 hours.
- **Milling:** Grind the dried starch and pass it through a 100-mesh sieve to obtain a fine powder. The Degree of Substitution (DS) can be determined via titration methods.[\[10\]](#)[\[14\]](#)

Protocol 2: Preparation of Low-Fat Mayonnaise (75% Fat Replacement)

This protocol describes the preparation of a low-fat mayonnaise using OSA-modified starch.[\[6\]](#)
[\[15\]](#)

- **Ingredient Preparation:**

- Full-Fat Control: Prepare a standard mayonnaise formulation (e.g., 80% oil, 8% egg yolk, water, vinegar, salt, sugar, mustard).
- Low-Fat Sample: Prepare the formulation with 75% of the oil replaced. The removed oil volume is substituted with a hydrated OSA-starch paste. For a 100g batch with 80g of oil, the low-fat version would contain 20g of oil.
- OSA-Starch Paste Preparation: Disperse 5-10g of OSA-modified starch in 50-60g of water. Heat gently while stirring until the starch is fully gelatinized to form a thick paste. Cool to room temperature.
- Emulsification:
 - In a blender or food processor, combine the egg yolk, vinegar, salt, sugar, and mustard.
 - For the low-fat sample, add the cooled OSA-starch paste to the mixture and blend until homogeneous.
 - Slowly drizzle the oil (20g for the low-fat sample, 80g for the control) into the mixture while blending continuously to form a stable emulsion.
- Homogenization: For optimal stability, homogenize the final product using a high-shear homogenizer.
- Storage: Store the mayonnaise in airtight containers at refrigerated temperatures (4°C).

Protocol 3: Evaluation of Food Formulations

A. Texture Profile Analysis (TPA)

TPA is used to quantify the textural properties of the final product, such as hardness, adhesiveness, and cohesiveness.[\[16\]](#)[\[17\]](#)

- Sample Preparation: Transfer a consistent volume of the sample (e.g., low-fat mayonnaise) into a standard container. Ensure the surface is flat and the sample is equilibrated to a specific temperature (e.g., 25°C).

- Instrument Setup: Use a texture analyzer equipped with a cylindrical probe (e.g., 25 mm diameter).
- Test Parameters (Example for Mayonnaise):
 - Mode: TPA (double compression).
 - Pre-Test Speed: 1.0 mm/s.
 - Test Speed: 2.0 mm/s.
 - Post-Test Speed: 2.0 mm/s.
 - Compression Distance: 15 mm.
 - Trigger Force: 5 g.
 - Wait Time Between Compressions: 5 s.
- Execution: The probe compresses the sample twice, and a force-time curve is generated. From this curve, parameters like hardness (peak force of the first compression), cohesiveness, and adhesiveness are calculated.

B. Rheological Analysis

Rheological measurements assess the flow and deformation properties of the sample, providing insights into its structure and stability.[\[10\]](#)[\[18\]](#)

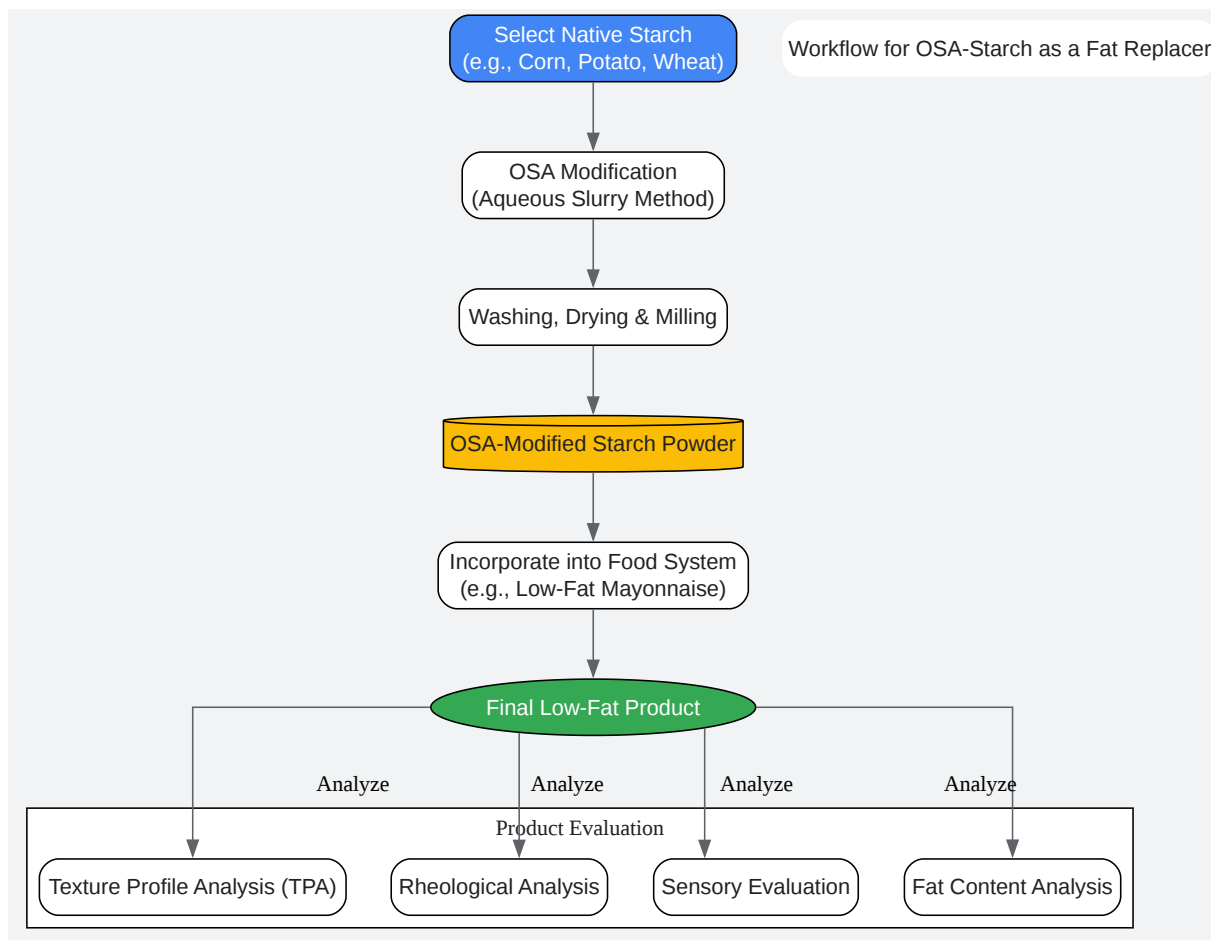
- Instrument: Use a controlled-stress or controlled-strain rheometer with a parallel plate or cone-and-plate geometry.
- Sample Loading: Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.
- Steady Shear Test (Viscosity): Perform a flow sweep by increasing the shear rate (e.g., from 0.1 to 100 s⁻¹) at a constant temperature (e.g., 25°C). This measures the apparent viscosity as a function of shear rate and can characterize shear-thinning behavior.

- Oscillatory Test (Viscoelasticity):
 - Strain Sweep: First, determine the linear viscoelastic region (LVER) by applying an increasing strain at a constant frequency (e.g., 1 Hz).
 - Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain within the LVER. This measures the storage modulus (G' , elastic component) and loss modulus (G'' , viscous component). A higher G' indicates a more solid-like, gel structure.[\[2\]](#)

C. Fat Content Analysis (Solvent Extraction-Gravimetric Method)

This method determines the total fat content in the food product.[\[19\]](#)

- Acid Hydrolysis: Weigh a known amount of the food sample (e.g., 2-5g) into a Mojonnier flask. Add hydrochloric acid and heat in a water bath to hydrolyze the sample and release the lipids.
- Extraction: Cool the sample and perform a series of extractions using a mixture of ethyl ether and petroleum ether. The ethers dissolve the fat.
- Separation: After each extraction, allow the layers to separate and decant the ether (fat-containing) layer into a pre-weighed, dry extraction flask.
- Evaporation: Evaporate the solvent from the extraction flask using a heating bath.
- Drying and Weighing: Dry the flask containing the extracted fat in an oven until a constant weight is achieved.
- Calculation: The total fat content is calculated as the weight of the extracted fat divided by the initial sample weight, expressed as a percentage.



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Caption: Workflow for OSA-Starch as a Fat Replacer.

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